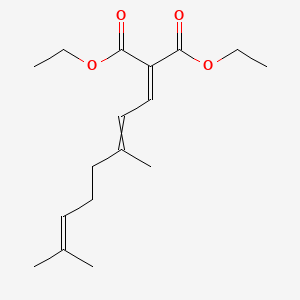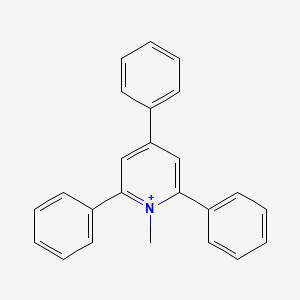
Pyridinium, 1-methyl-2,4,6-triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridinium, 1-methyl-2,4,6-triphenyl- is a quaternary ammonium compound with the chemical formula C24H20N+. It is a type of pyridinium salt, which is a class of compounds known for their diverse applications in various fields such as chemistry, biology, and industry. Pyridinium salts are characterized by the presence of a positively charged nitrogen atom within a pyridine ring, which is substituted with various functional groups.
Méthodes De Préparation
The synthesis of Pyridinium, 1-methyl-2,4,6-triphenyl- typically involves the reaction of 2,4,6-triphenylpyrylium salts with methylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrylium salt is converted into the corresponding pyridinium salt. The reaction conditions generally include the use of an organic solvent such as acetonitrile or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures .
Industrial production methods for Pyridinium, 1-methyl-2,4,6-triphenyl- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and isolation of the final product. Techniques such as recrystallization and chromatography are commonly used to ensure the purity of the compound .
Analyse Des Réactions Chimiques
Pyridinium, 1-methyl-2,4,6-triphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common for pyridinium salts.
Applications De Recherche Scientifique
Pyridinium, 1-methyl-2,4,6-triphenyl- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Pyridinium, 1-methyl-2,4,6-triphenyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of enzymes such as acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, which can have various physiological effects . The compound’s positively charged nitrogen atom allows it to interact with negatively charged biomolecules, facilitating its binding to specific targets .
Comparaison Avec Des Composés Similaires
Pyridinium, 1-methyl-2,4,6-triphenyl- can be compared with other pyridinium salts such as:
1-methyl-2,4,6-triphenylpyridinium perchlorate: Similar in structure but with a different counterion, which can affect its solubility and reactivity.
2,4,6-triphenyl-1-propylpyridinium perchlorate: This compound has a propyl group instead of a methyl group, which can influence its chemical properties and applications.
2,4,6-trimethyl-1-(3-methylphenyl)pyridinium perchlorate: This compound has additional methyl groups on the pyridine ring, which can affect its steric and electronic properties.
Pyridinium, 1-methyl-2,4,6-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a variety of applications in research and industry .
Propriétés
Numéro CAS |
47442-31-9 |
|---|---|
Formule moléculaire |
C24H20N+ |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1-methyl-2,4,6-triphenylpyridin-1-ium |
InChI |
InChI=1S/C24H20N/c1-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18H,1H3/q+1 |
Clé InChI |
IOEUDCDSWFHKNJ-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


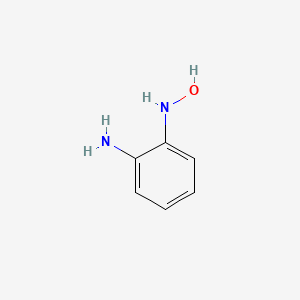
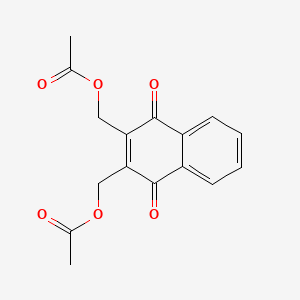
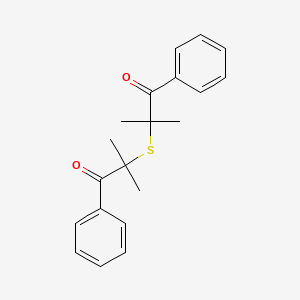
![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
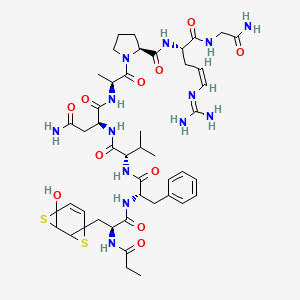
![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
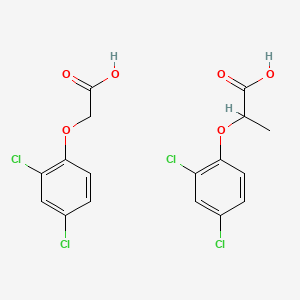

![N-[2-(2-amino-1H-imidazol-5-yl)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B14657415.png)
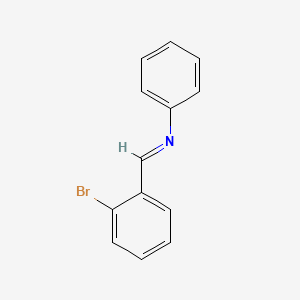


![1-[(E)-2-(benzenesulfonyl)ethenyl]-3-nitrobenzene](/img/structure/B14657454.png)
